1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide
Overview
Description
Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including compounds structurally related to "1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide," have shown significant antitumor activity. These derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been explored for their potential as new antitumor drugs. Some of these compounds have advanced past preclinical testing stages, highlighting the importance of structural elements in the synthesis of biologically active compounds with antitumor properties (Iradyan, Stepanyan, Arsenyan, & Iradyan, 2009).
Psychoactive Substance Analysis
MT-45, a novel psychoactive substance, has been studied for its availability, use, and effects. While structurally distinct, the research methodologies and analytical techniques used to study compounds like MT-45 can inform investigations into the effects and pharmacokinetics of "1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide," especially considering its potential psychoactive or pharmacological effects (Siddiqi, Verney, Dargan, & Wood, 2015).
Receptor Ligand Synthesis
Arylcycloalkylamines and their derivatives play a crucial role in the development of antipsychotic agents. Studies on arylalkyl substituents have improved the potency and selectivity of binding affinity at D2-like receptors, which are significant in neuropsychiatric disorder treatments. The exploration of pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, demonstrates the composite structure's impact on selectivity and potency at these receptors, suggesting that similar strategies could be applied to "1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide" for targeting CNS receptors (Sikazwe et al., 2009).
Environmental Impact Assessment
The study of organochlorine compounds, including chlorophenols and their effects on the aquatic environment, provides insight into the environmental impact of related chlorinated compounds. These compounds exhibit moderate toxicity to mammalian and aquatic life, with persistence and bioaccumulation varying based on environmental conditions. Such research highlights the importance of assessing the environmental risks associated with the use and disposal of chlorinated compounds, including "1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide" (Krijgsheld & Gen, 1986).
properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-3-1-10(2-4-12)13(18)9-17-7-5-11(6-8-17)14(16)19/h1-4,11H,5-9H2,(H2,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIZASCTNCMXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.